molecular formula C46H92NO8P B054276 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 114927-92-3

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B054276
M. Wt: 818.2 g/mol
InChI Key: CJASOXBQLCLECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BTP-2, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism Of Action

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate binds to the IP3-binding site on IP3Rs, which prevents the binding of IP3 and inhibits the release of calcium ions from the endoplasmic reticulum (ER). This results in a decrease in cytosolic calcium concentration and affects various physiological processes that are regulated by calcium signaling.

Biochemical And Physiological Effects

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to affect various physiological processes that are regulated by calcium signaling, such as muscle contraction, neurotransmitter release, and gene expression. In addition, 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The selective inhibition of IP3Rs by 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate makes it a valuable tool for studying the role of IP3Rs in various physiological processes. However, the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments has some limitations. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a short half-life in vivo, which limits its potential therapeutic applications. In addition, 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate may have off-target effects on other proteins that are structurally similar to IP3Rs.

Future Directions

There are several future directions for the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One potential application is the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in the development of new therapies for neurodegenerative diseases. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications. Another potential application is the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in the study of calcium signaling in various physiological processes, such as muscle contraction and neurotransmitter release. Finally, further research is needed to explore the potential off-target effects of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate on other proteins that are structurally similar to IP3Rs.

Synthesis Methods

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is synthesized through a multi-step process that involves the reaction of 2,3-bis(8-methyloctadecanoyloxy)propyl bromide with trimethylamine and subsequent reaction with phosphoric acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been used in various scientific research studies due to its ability to inhibit the function of inositol 1,4,5-trisphosphate receptors (IP3Rs). IP3Rs are calcium channels that play a crucial role in intracellular calcium signaling, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to selectively inhibit the function of IP3Rs without affecting other calcium channels, making it a valuable tool for studying the role of IP3Rs in various physiological processes.

properties

CAS RN

114927-92-3

Product Name

2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C46H92NO8P

Molecular Weight

818.2 g/mol

IUPAC Name

2,3-bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3

InChI Key

CJASOXBQLCLECD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC

synonyms

di-(8-methylstearoyl)phosphatidylcholine
DSPC-8M

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.